molecular formula C10H22Cl2N2O2 B1532688 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride CAS No. 885617-44-7

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride

Cat. No. B1532688
CAS RN: 885617-44-7
M. Wt: 273.2 g/mol
InChI Key: CUXYZUDQZDLSLR-UHFFFAOYSA-N
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Description

“4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 885617-44-7 . It has a molecular weight of 273.2 g/mol . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A series of novel piperidin-4-ol derivatives, including “4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride”, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C10H20N2O2.2ClH/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12;;/h11,13H,1-9H2;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.2 g/mol . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Anticancer Research

Piperidine derivatives, including our compound of interest, have been utilized in the synthesis of anticancer agents. These compounds show promising activity against various cancer cell lines, including androgen-refractory cancer cell lines .

Antiviral Therapy

Novel piperidin-4-ol derivatives have been designed and evaluated for the potential treatment of HIV, showcasing the antiviral capabilities of these compounds .

Antimicrobial and Antifungal Applications

Piperidin-4-one derivatives exhibit significant antimicrobial and fungicidal activities, which can be leveraged in developing new treatments for bacterial and fungal infections .

Analgesic and Anti-inflammatory Uses

The piperidine nucleus is known for its analgesic and anti-inflammatory properties, making it a valuable component in pain management and inflammation control .

Antihypertensive Effects

Some piperidine derivatives have shown potential in managing hypertension, contributing to cardiovascular health research .

Central Nervous System (CNS) Applications

Due to their CNS depressant properties, these compounds are explored for their utility in treating conditions related to the central nervous system .

Anti-Alzheimer’s Disease

The piperidine structure is also being investigated for its use in anti-Alzheimer’s disease agents, providing a new avenue for tackling neurodegenerative disorders .

Antipsychotic and Anticoagulant Properties

Lastly, piperidine derivatives are researched for their antipsychotic and anticoagulant effects, which could lead to advancements in psychiatric treatment and blood clot management .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12;;/h11,13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYZUDQZDLSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2CCOCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride

CAS RN

885617-44-7
Record name 4-[(morpholin-4-yl)methyl]piperidin-4-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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